1-(4-Tert-butylphenyl)octan-1-one
Description
Significance of Aryl Ketones in Organic Synthesis and Industrial Chemistry
Aryl ketones are a class of organic compounds that feature a carbonyl group (C=O) bonded to an aromatic ring. fiveable.me These compounds are of significant importance in both organic synthesis and industrial chemistry, serving as crucial intermediates in the production of a wide array of fine chemicals, pharmaceuticals, and fragrances. fiveable.me Their utility stems from their relative stability, ease of preparation, and the reactivity of the carbonyl group, which allows for a variety of chemical transformations. britannica.com
In industrial settings, aryl ketones are used as solvents, particularly in the manufacturing of lacquers, paints, and textiles. britannica.com They are also found in more specialized applications such as preservatives and hydraulic fluids. britannica.com In the realm of organic synthesis, aryl ketones are valuable building blocks for constructing more complex molecules. britannica.com They can undergo reactions such as reduction to form secondary alcohols or alkanes, and can be further modified through reactions like halogenation and nitration, expanding their synthetic potential. fiveable.me
Contextualization within the Class of Alkyl Aryl Ketones
1-(4-tert-butylphenyl)octan-1-one belongs to the sub-class of alkyl aryl ketones. These are unsymmetrical ketones characterized by a carbonyl group attached to an aromatic (aryl) ring and a non-aromatic (alkyl) carbon chain. chemistryviews.org The presence of both the aromatic ring and the alkyl chain imparts a combination of electronic and steric effects that influence the molecule's physical properties and chemical reactivity. fiveable.me
The general structure of an alkyl aryl ketone can be represented as Ar-CO-R, where 'Ar' is the aryl group and 'R' is the alkyl group. In the case of this compound, the aryl group is a phenyl ring substituted with a bulky tert-butyl group at the para position, and the alkyl group is a seven-carbon chain (heptyl group), making the full structure an octan-1-one derivative. The bulky tert-butyl group can sterically hinder reactions at the adjacent carbonyl group and influence the orientation of the molecule in chemical interactions.
Historical Development of Synthetic Approaches to Analogous Compounds
The primary and most historically significant method for synthesizing alkyl aryl ketones is the Friedel-Crafts acylation. fiveable.mechemistryviews.org This reaction, developed by Charles Friedel and James Crafts in 1877, involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). fiveable.me For the synthesis of compounds analogous to this compound, this would typically involve reacting tert-butylbenzene (B1681246) with the appropriate acyl chloride.
While effective, the traditional Friedel-Crafts acylation has limitations, such as the requirement for stoichiometric amounts of the Lewis acid catalyst and its suitability primarily for electron-rich aromatic compounds. chemistryviews.org Over the years, research has focused on developing more efficient and environmentally benign methods. These include catalytic versions of the Friedel-Crafts reaction and alternative cross-coupling strategies. For instance, modern approaches have explored palladium-catalyzed carbonylative cross-coupling reactions of aryl halides with alkyl halides as a more versatile route to alkyl aryl ketones. chemistryviews.org
A documented synthesis of a similar compound, 4'-tert-butylacetophenone (B192730), which has a methyl group instead of a heptyl group, illustrates a typical Friedel-Crafts procedure. prepchem.com In this synthesis, tert-butylbenzene is reacted with acetyl chloride in the presence of anhydrous aluminum chloride in a solvent like carbon tetrachloride. prepchem.com The reaction mixture is then carefully processed to isolate the desired ketone. prepchem.com This general approach is foundational and adaptable for the synthesis of longer-chain alkyl aryl ketones like this compound.
Current Research Landscape and Future Perspectives for this compound
Current research on alkyl aryl ketones is broadly focused on developing novel synthetic methodologies and exploring their applications as building blocks for complex molecules, including pharmaceuticals and materials. nih.govnih.gov The functionalization of aryl ketones is a key area of interest, with studies on transition metal-catalyzed reactions that allow for the selective modification of these molecules. nih.gov
For this compound specifically, its structure suggests potential applications where the bulky tert-butyl group and the long alkyl chain could be advantageous. The tert-butyl group can enhance solubility in nonpolar solvents and influence the packing of molecules in the solid state. The long alkyl chain introduces lipophilicity, which is a desirable property in certain pharmaceutical and material science applications.
Future research may explore the use of this compound as a precursor for liquid crystals, polymers, or as a photoinitiator in polymerization reactions, a common application for some aryl ketones. The development of more sustainable and efficient synthetic routes to this and related compounds will also likely be a continuing area of investigation, focusing on minimizing waste and avoiding harsh reagents. chemistryviews.org
Structure
3D Structure
Properties
CAS No. |
111829-14-2 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)octan-1-one |
InChI |
InChI=1S/C18H28O/c1-5-6-7-8-9-10-17(19)15-11-13-16(14-12-15)18(2,3)4/h11-14H,5-10H2,1-4H3 |
InChI Key |
MPDZVKZYRVXMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Tert Butylphenyl Octan 1 One
Friedel-Crafts Acylation Approaches to (4-Tert-butylphenyl)ketones
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the introduction of a carbonyl group to an aromatic ring. researchgate.netmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comwikipedia.org
Regioselectivity and Electrophilic Aromatic Substitution Mechanisms
The Friedel-Crafts acylation of tert-butylbenzene (B1681246) with octanoyl chloride to yield 1-(4-tert-butylphenyl)octan-1-one is governed by the principles of electrophilic aromatic substitution. The tert-butyl group is an ortho-, para-directing activator. However, due to the significant steric hindrance imposed by the bulky tert-butyl group, the incoming acylium ion is predominantly directed to the para position. This results in a high regioselectivity for the desired 4-substituted product. cerritos.edu
The mechanism proceeds through the generation of an acylium ion from the reaction of octanoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgyoutube.com This highly electrophilic acylium ion is then attacked by the electron-rich π-system of the tert-butylbenzene ring. A subsequent deprotonation of the resulting arenium ion by a weak base, like AlCl₄⁻, restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product. wikipedia.org A key advantage of Friedel-Crafts acylation is that the acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylation reactions. libretexts.org
Catalytic Systems and Reaction Modifiers in Acylation Reactions
While aluminum chloride is a traditional and effective Lewis acid catalyst for Friedel-Crafts acylation, its use often requires stoichiometric amounts because the product ketone can form a stable complex with it. wikipedia.org This has prompted research into more sustainable and catalytic systems.
Various solid acid catalysts have been explored, including zeolites, metal oxides, and heteropoly acids. researchgate.netacs.org These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, reusability, and reduced corrosiveness. acs.org For instance, zeolites like HZSM-5 have demonstrated efficacy in the acylation of aromatics. acs.org The catalytic activity is influenced by factors such as pore size and the dimensionality of the channel system. acs.org Supported metal oxides, such as In₂O₃/MCM-41, have also been shown to be highly active catalysts for acylation reactions. acs.org
In some cases, milder Lewis acids like zinc(II) salts or Brønsted acids can be used, particularly when the aromatic ring is activated. wikipedia.org Ionic liquids have also emerged as alternative reaction media and catalysts. sigmaaldrich.combeilstein-journals.orgnih.gov For example, FeCl₃ hexahydrate in tunable aryl alkyl ionic liquids (TAAILs) has been shown to effectively catalyze the acylation of anisole (B1667542), demonstrating high regioselectivity for the para-isomer. beilstein-journals.orgnih.gov
Optimization of Long-Chain Acyl Chloride Introduction
The introduction of a long-chain acyl chloride, such as octanoyl chloride, presents specific considerations for optimizing reaction conditions. The reactivity of the acyl chloride and the solubility of the resulting long-chain ketone can influence the reaction efficiency.
Key parameters for optimization include the choice of solvent, reaction temperature, and the molar ratio of reactants and catalyst. While some Friedel-Crafts acylations can be performed under solvent-free conditions, researchgate.netacs.org solvents like carbon tetrachloride or 1,2-dichloroethane (B1671644) are commonly used. sigmaaldrich.comprepchem.com The reaction temperature is typically controlled to prevent side reactions, often starting at low temperatures and gradually warming to room temperature. prepchem.com
A study on the acylation of anisole with acetic anhydride in an ionic liquid medium demonstrated that adjusting the equivalents of the anhydride and the reaction time can lead to full conversion of the starting material. nih.gov Similarly, for the synthesis of this compound, careful optimization of these parameters would be crucial to maximize the yield and purity of the desired product.
Homologation Strategies for Extending Alkyl Chain Lengths
Homologation, the process of extending a carbon chain by a single carbon atom or a specific unit, offers an alternative synthetic route. nih.gov Recent advancements have focused on the multi-carbon homologation of aryl ketones. researchgate.netnih.gov
Multi-carbon Homologation of Aryl Ketones via C-C Bond Cleavage and Coupling
A novel strategy for the multi-carbon homologation of aryl ketones involves a transition metal-catalyzed C-C bond cleavage followed by a cross-coupling reaction. researchgate.netnih.gov This method allows for the conversion of readily available aryl ketones into more complex, long-chain ketones. researchgate.netnih.gov
The process typically involves the cleavage of the Ar-C(O) bond, promoted by a ligand, and subsequent coupling with an alkenol. researchgate.netnih.gov This approach has been shown to be compatible with a variety of (hetero)aryl ketones, providing the desired products in good to excellent yields with high regioselectivity. researchgate.net This methodology could potentially be applied to a precursor like 4'-tert-butylacetophenone (B192730) to introduce the remaining six carbons of the octanoyl chain.
Mechanistic Studies of Homologation Processes
Mechanistic studies of these homologation reactions are crucial for understanding and optimizing the process. Density functional theory (DFT) calculations have been employed to explore the stereoselectivity of Sc(III)-catalyzed asymmetric homologation of ketones with diazo compounds. nih.govresearchgate.net These studies have revealed that the trans influence of counterions can affect the coordination of the ketone to the metal center, thereby influencing the stereochemical outcome. nih.gov
In the context of multi-carbon homologation via C-C bond cleavage, mechanistic investigations have highlighted the critical role of the ligand in both the C-C bond cleavage step and the subsequent asymmetric migration-insertion process. nih.gov Other research has explored deacylative transformations of ketones promoted by aromatization of an in-situ formed pre-aromatic intermediate, catalyzed by an iridium/phosphine system. nih.gov While these specific examples may not directly apply to the synthesis of this compound, they represent the forefront of research into ketone transformations and C-C bond functionalization, offering potential future pathways for its synthesis. acs.orgacs.orgnih.gov
Alternative Carbon-Carbon Bond Formation Pathways
Beyond the conventional Friedel-Crafts approach, several other synthetic methodologies can be employed to construct the key carbon-carbon bond in this compound. These alternative pathways often provide milder reaction conditions and can be more tolerant of various functional groups.
Organometallic Reagent Additions to Carboxylic Acid Derivatives
A prominent alternative involves the reaction of organometallic reagents with carboxylic acid derivatives, such as acyl chlorides or nitriles.
Grignard Reagents: The addition of an appropriate Grignard reagent, such as heptylmagnesium bromide, to 4-tert-butylbenzoyl chloride can theoretically yield the desired ketone. However, a significant challenge with this method is the potential for double addition, leading to the formation of a tertiary alcohol as a byproduct. masterorganicchemistry.com The initial product of the Grignard addition to the acyl chloride is the target ketone. This ketone is also reactive towards the Grignard reagent, leading to a second addition. masterorganicchemistry.com
A more controlled approach involves the use of nitriles. The reaction of an organomagnesium halide (Grignard reagent) with a nitrile, like 4-tert-butylbenzonitrile, forms an imine intermediate after the initial nucleophilic attack. masterorganicchemistry.comlibretexts.orgyoutube.com This intermediate is then hydrolyzed, typically with aqueous acid, to produce the final ketone. masterorganicchemistry.comlibretexts.org This method circumvents the double addition issue as the initial imine is less reactive than a ketone towards the Grignard reagent. masterorganicchemistry.com
The general mechanism for the Grignard reaction with a nitrile involves:
Nucleophilic attack of the Grignard reagent on the nitrile carbon. libretexts.org
Formation of an imine salt. libretexts.org
Hydrolysis of the imine salt to the ketone. libretexts.org
| Reactant 1 | Reactant 2 | Product | Key Features |
| 4-tert-butylbenzoyl chloride | Heptylmagnesium bromide | This compound | Prone to double addition, forming a tertiary alcohol. masterorganicchemistry.com |
| 4-tert-butylbenzonitrile | Heptylmagnesium bromide | This compound | Forms a stable imine intermediate, preventing double addition. Requires subsequent hydrolysis. masterorganicchemistry.comlibretexts.org |
Cross-Coupling Reactions for Aryl-Alkyl Ketone Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. mdpi.comlibretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgyoutube.com For the synthesis of this compound, this could involve coupling an octanoyl-derived species with a 4-tert-butylphenylboronic acid or vice-versa. While traditionally used for aryl-aryl bond formation, its application has been extended to the synthesis of ketones. mdpi.comacs.org The reaction can utilize acyl chlorides as electrophiles, directly leading to the formation of aryl ketones. mdpi.com The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination steps. libretexts.org
Negishi Coupling: The Negishi coupling reaction provides another versatile method for C-C bond formation by coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its ability to couple sp3, sp2, and sp carbon atoms. wikipedia.org To synthesize this compound, one could envision the coupling of an octanoylzinc chloride with 4-tert-butylbromobenzene or a similar organohalide. Despite its utility, the air and water sensitivity of the required organozinc reagents can be a drawback, making it less frequently used in industrial applications compared to the Suzuki reaction. wikipedia.org
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System |
| Suzuki-Miyaura | 4-tert-butylphenylboronic acid | Octanoyl chloride | Palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) mdpi.com |
| Negishi | Octanoylzinc chloride | 4-tert-butylbromobenzene | Palladium or Nickel catalyst (e.g., Pd(PPh3)4, Ni(acac)2) wikipedia.orgorganic-chemistry.org |
Solvent Effects and Reaction Engineering Considerations
In Friedel-Crafts acylation, the solvent can affect the reaction rate and selectivity. Polar solvents like nitrobenzene (B124822) or dichloromethane (B109758) can enhance the reaction rate by stabilizing the crucial acylium ion intermediate. numberanalytics.com Conversely, non-polar solvents such as carbon disulfide may be used, and their lower polarity can influence the product distribution. stackexchange.com For instance, in the acylation of naphthalene, the use of a non-polar solvent like carbon disulfide favors the formation of the kinetic product, while a polar solvent like nitrobenzene leads to the thermodynamic product. stackexchange.com This is attributed to the solubility of the intermediate complex; in non-polar solvents, the kinetic product-catalyst complex precipitates, preventing equilibration to the more stable thermodynamic product. stackexchange.com
From a reaction engineering perspective, several factors must be considered for large-scale production. The Friedel-Crafts reaction is exothermic, and efficient heat removal is necessary to control the reaction temperature and prevent side reactions. cerritos.edu The addition rate of the reactants and the stirring efficiency are also crucial for maintaining a homogeneous reaction mixture and ensuring consistent product quality. prepchem.com Furthermore, the use of a stoichiometric amount of the Lewis acid catalyst, typically aluminum chloride, generates a significant amount of acidic waste, posing environmental concerns and complicating the workup procedure. sigmaaldrich.com Research into reusable solid acid catalysts and green reaction media aims to address these limitations. acs.org
Chemical Reactivity and Transformation Studies of 1 4 Tert Butylphenyl Octan 1 One
Transformations at the Carbonyl Center
The carbonyl group is a primary site for a variety of chemical transformations due to its electrophilic carbon atom and the ability of the oxygen atom to stabilize a negative charge. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition and Condensation Reactions
Nucleophilic addition is a fundamental reaction of ketones like 1-(4-tert-butylphenyl)octan-1-one. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. libretexts.org Subsequent protonation yields an alcohol. The reactivity of the carbonyl group is influenced by the steric hindrance from the bulky tert-butyl group and the long octyl chain, as well as electronic effects from the phenyl ring.
Aldol (B89426) condensation represents a key type of condensation reaction. magritek.com While specific studies on the aldol condensation of this compound are not prevalent, analogous reactions with similar aromatic ketones provide insight. For instance, the cross-aldol condensation of 4-tert-butylbenzaldehyde (B1265539) with propanal is a known industrial process. In a potential aldol reaction, the enolate of this compound could be generated and reacted with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.
| Reaction Type | General Reactants | General Products |
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohols |
| Aldol Condensation | Aldehydes, Ketones (in the presence of acid or base) | β-Hydroxy ketones, α,β-Unsaturated ketones |
Selective Reductions and Derivatization
The carbonyl group of this compound can be selectively reduced to a hydroxyl group, forming the corresponding secondary alcohol, 1-(4-tert-butylphenyl)octan-1-ol. This transformation can be achieved using various reducing agents.
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Enzymatic reductions using alcohol dehydrogenases also offer a highly selective method for this conversion, often with stereochemical control. mdpi.com
Derivatization of the carbonyl group can lead to a variety of other functional groups. For example, reaction with primary amines can form imines, while reaction with hydroxylamine (B1172632) can yield oximes. These derivatives can be useful for characterization or for further synthetic transformations.
| Reducing Agent/Method | Product | Key Features |
| Sodium Borohydride (NaBH₄) | 1-(4-tert-butylphenyl)octan-1-ol | Mild and selective for carbonyls. |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-tert-butylphenyl)octan-1-ol | Powerful, less selective, reduces other functional groups. |
| Enzymatic Reduction (e.g., ADH) | (R)- or (S)-1-(4-tert-butylphenyl)octan-1-ol | High stereoselectivity. mdpi.com |
Alpha-Functionalization Reactions (e.g., α-Hydroxylation, α-Halogenation, α-Alkylation)
The carbon atom adjacent to the carbonyl group (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for various functionalization reactions.
α-Hydroxylation: The introduction of a hydroxyl group at the α-position can be achieved using oxidizing agents. A common method involves the use of molecular oxygen in the presence of a strong base. nih.gov Another approach is the Davis oxidation using oxaziridines. organic-chemistry.org
α-Halogenation: The reaction of the ketone with halogens (Cl₂, Br₂, I₂) in the presence of an acid or base leads to the substitution of an α-hydrogen with a halogen. libretexts.orglibretexts.org Acid-catalyzed halogenation typically results in monosubstitution, while base-promoted halogenation can lead to multiple substitutions. youtube.comyoutube.comyoutube.com
α-Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an S_N2 reaction to form a new carbon-carbon bond at the α-position. This allows for the extension of the carbon chain.
| Reaction | Reagents | Product Type |
| α-Hydroxylation | Molecular Oxygen/Base, Oxaziridines | α-Hydroxy ketone |
| α-Halogenation | Br₂/Acetic Acid (Acid-catalyzed) | α-Bromo ketone |
| α-Halogenation | Br₂/NaOH (Base-promoted) | α,α-Dibromo ketone (or further) |
| α-Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkyl ketone |
Reactions Involving the Octyl Chain
The long aliphatic octyl chain of this compound is generally less reactive than the carbonyl group. However, under specific conditions, it can undergo functionalization.
Selective Functionalization of Aliphatic C-H Bonds
The selective functionalization of C-H bonds in an aliphatic chain is a challenging but rapidly developing area of organic synthesis. researchgate.net Transition metal-catalyzed reactions have shown promise in activating and functionalizing specific C-H bonds. nih.govrsc.org These methods often rely on directing groups to achieve site-selectivity. While specific examples for this compound are not widely reported, general strategies for remote C-H functionalization could potentially be applied. nih.govrsc.org For instance, certain iron or ruthenium catalysts can oxidize methylene (B1212753) (CH₂) groups to ketones or introduce other functional groups at specific positions in a long alkyl chain. researchgate.netorganic-chemistry.org
Chain Elongation and Shortening Strategies
Modifying the length of the octyl chain can be achieved through various synthetic strategies.
Chain Elongation: As mentioned in the context of α-alkylation, the enolate of this compound can be reacted with an appropriate alkyl halide to extend the chain. Other multi-step synthetic sequences could also be envisioned, potentially involving the conversion of the ketone to an alkene followed by reactions such as hydroboration-oxidation and further chain extension protocols.
Chain Shortening: Oxidative cleavage of the octyl chain is a potential method for shortening it. For example, if a double bond were introduced into the chain, ozonolysis or other strong oxidizing agents could cleave the chain at that position, yielding a shorter-chain ketone or carboxylic acid. The Baeyer-Villiger oxidation, where the ketone is converted to an ester, could also be a precursor to chain shortening through subsequent hydrolysis and decarboxylation steps, although regioselectivity could be a challenge.
Reactivity of the Aromatic Moiety
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism:
Formation of a Carbocation Intermediate: The electrophile attacks the electron-rich π system of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This initial step is typically the rate-determining step of the reaction. uci.edu
Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. uci.edu
The substituents already present on the ring significantly influence the stability of the carbocation intermediate, thereby dictating the substitution pattern. youtube.com Activating groups donate electron density to the ring, stabilizing the positive charge of the arenium ion and increasing the reaction rate compared to unsubstituted benzene. quora.comlibretexts.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction rate. quora.comlibretexts.org
In this compound, the aromatic ring is disubstituted. The tert-butyl group is an activating group, while the octanoyl group (an acyl group) is a deactivating group. libretexts.orgstackexchange.com The interplay of their effects determines the ultimate position of electrophilic attack.
The directing effect of a substituent refers to its ability to guide an incoming electrophile to a specific position on the benzene ring (ortho, meta, or para). libretexts.org This is a consequence of how the substituent affects the stability of the resonance structures of the arenium ion intermediate.
The tert-Butyl Group: As an alkyl group, the tert-butyl substituent is an electron-donating group through an inductive effect. stackexchange.com It stabilizes the positive charge in the arenium ion intermediate, particularly when the charge is on the ortho or para carbons relative to the substituent. This stabilization makes the ortho and para positions more favorable for attack. Therefore, the tert-butyl group is classified as an ortho, para-director. libretexts.orgstackexchange.com However, the bulkiness of the tert-butyl group can cause significant steric hindrance, which often disfavors substitution at the ortho positions, leading to a higher yield of the para product in monosubstituted cases. wikipedia.org For instance, the nitration of tert-butylbenzene (B1681246) yields a mixture of products with the para isomer being predominant. stackexchange.com
The Octanoyl Group: The octanoyl group is a type of acyl group, which contains a carbonyl bonded directly to the aromatic ring. The carbonyl group is strongly electron-withdrawing due to both inductive effects and resonance. This withdrawal of electron density deactivates the ring towards electrophilic attack. libretexts.orgunacademy.com When analyzing the resonance structures of the arenium ion, the positive charge is destabilized at the ortho and para positions because it would be adjacent to the partial positive charge on the carbonyl carbon. Consequently, electrophilic attack is directed to the meta position, where the positive charge of the intermediate is not located adjacent to the deactivating group. Thus, the octanoyl group is a meta-director. libretexts.orgunacademy.com
Combined Effect in this compound: In this molecule, the activating ortho, para-directing tert-butyl group and the deactivating meta-directing octanoyl group are in a para relationship. This leads to competing or "antagonistic" directing effects. msu.edulibretexts.org In such cases, the more powerfully activating group generally controls the position of substitution. msu.eduyoutube.com
The tert-butyl group activates the positions ortho to it (and meta to the octanoyl group). The octanoyl group deactivates the entire ring but directs incoming groups to the positions meta to it (which are the same positions ortho to the tert-butyl group). Therefore, both groups direct the incoming electrophile to the same positions: the two carbons between the existing substituents. Substitution will occur at the positions labeled C-2 and C-6, which are ortho to the activating tert-butyl group.
| Substituent Group | Type | Electronic Effect | Directing Influence | Reactivity Effect |
|---|---|---|---|---|
| -C(CH₃)₃ (tert-Butyl) | Alkyl | Electron-donating (Inductive) | Ortho, Para | Activating |
| -C(=O)R (Acyl/Octanoyl) | Ketone | Electron-withdrawing (Resonance & Inductive) | Meta | Deactivating |
Mechanistic Investigations of Complex Rearrangements and Conversions
Aryl alkyl ketones, such as this compound, are known to undergo complex rearrangements under specific reaction conditions. One of the most notable transformations is the Willgerodt-Kindler reaction. unacademy.comwikipedia.org This reaction provides a method for converting an aryl alkyl ketone into an amide or thioamide, effectively migrating the carbonyl function to the terminal carbon of the alkyl chain. wikipedia.orgorganic-chemistry.org
The mechanism of the Willgerodt-Kindler reaction is complex and understood to proceed through several key steps: wikipedia.orgresearchgate.net
Enamine Formation: The ketone first reacts with the secondary amine (e.g., morpholine) to form an enamine intermediate.
Thiation and Rearrangement: The enamine then reacts with sulfur. The process is believed to involve a cascade of thio-substituted iminium-aziridinium rearrangements, which facilitates the migration of the heteroatom functionality along the alkyl chain. unacademy.comorganic-chemistry.org
Thioamide Formation: The rearrangement ultimately leads to the formation of a terminal thioamide, where the sulfur and nitrogen atoms are attached to what was the terminal methyl group of the original octanoyl chain. wikipedia.orgresearchgate.net
This reaction is significant as it demonstrates a non-obvious structural transformation, moving a functional group from a benzylic position to the end of a long alkyl chain, showcasing the complex reactivity of this class of compounds beyond simple aromatic substitution. researchgate.net
Spectroscopic and Structural Characterization in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A full suite of NMR experiments would be required for the unambiguous structural confirmation of 1-(4-tert-butylphenyl)octan-1-one.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the tert-butylphenyl group and the aliphatic protons of the octanoyl chain. The aromatic region would likely show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic region would contain signals for the methylene (B1212753) groups of the octanoyl chain and a terminal methyl group, with their chemical shifts and multiplicities determined by their proximity to the carbonyl group.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would be expected to show a signal for the carbonyl carbon in the downfield region (typically around 200 ppm), along with signals for the aromatic carbons and the aliphatic carbons of the tert-butyl and octanoyl groups.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Aromatic Protons | 7.4 - 8.0 | 125 - 155 |
| Aliphatic Protons (alpha to C=O) | 2.8 - 3.0 | 35 - 45 |
| Aliphatic Protons (other) | 0.8 - 1.7 | 14 - 32 |
| tert-Butyl Protons | ~1.3 | ~31 |
| Carbonyl Carbon | - | ~200 |
| tert-Butyl Quaternary Carbon | - | ~35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule. For instance, it would show correlations between adjacent methylene groups in the octanoyl chain and between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental formula (C₁₈H₂₈O), distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture before they are introduced into the mass spectrometer. For a synthesized sample of this compound, GC-MS would be used to assess its purity. The gas chromatogram would ideally show a single major peak corresponding to the target compound. The mass spectrum of this peak would then be recorded, showing the molecular ion and a characteristic fragmentation pattern that could be used to confirm its identity. Common fragmentation pathways for such ketones would involve cleavage at the carbonyl group (alpha-cleavage) and rearrangements like the McLafferty rearrangement.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. researchgate.net For this compound, these methods provide detailed information about the constituent functional groups and potential conformational isomers. While specific experimental spectra for this exact compound are not widely published, a comprehensive analysis can be constructed based on data from analogous compounds, particularly para-substituted acetophenones and other alkyl aryl ketones. ias.ac.innih.gov
The vibrational spectrum of this compound is dominated by the characteristic frequencies of its three main components: the carbonyl group, the para-substituted benzene ring, and the alkyl chains (octyl and tert-butyl).
Carbonyl Group (C=O): The most prominent band in the IR spectrum of an aryl ketone is the C=O stretching vibration, which is also typically observable, though sometimes weak, in the Raman spectrum. ias.ac.in For acetophenone (B1666503), this band appears around 1690 cm⁻¹. ias.ac.in The conjugation with the phenyl ring slightly lowers the frequency compared to saturated aliphatic ketones. The substitution on the ring and the length of the alkyl chain have minor electronic and steric effects on this frequency.
Aromatic Ring: The para-substituted phenyl group gives rise to several characteristic bands. The ring breathing mode, often strong in the Raman spectrum, is expected near 1000 cm⁻¹. ias.ac.in Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1580 cm⁻¹ region. ias.ac.in C-H stretching vibrations of the aromatic ring are found above 3000 cm⁻¹.
Alkyl Groups: The octyl and tert-butyl groups contribute vibrations associated with C-H and C-C bonds. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups occur in the 2850-2960 cm⁻¹ range. Bending (scissoring, wagging, twisting) and rocking vibrations for these groups appear in the 1470-720 cm⁻¹ region. The presence of the tert-butyl group can be identified by characteristic bending modes.
The expected vibrational frequencies for the key functional groups in this compound, based on analogous compounds, are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carbonyl (Aryl Ketone) | C=O Stretch | 1680 - 1695 | IR (strong), Raman (medium) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR (medium), Raman (strong) |
| C=C Stretch | 1600 - 1610 & 1580-1585 | IR (variable), Raman (strong) | |
| Ring Breathing (para-sub) | ~1000 - 1020 | Raman (strong) | |
| Alkyl (CH₃, CH₂) | C-H Asymmetric/Symmetric Stretch | 2850 - 2970 | IR (strong), Raman (strong) |
| CH₃/CH₂ Bending (Scissoring) | 1440 - 1475 | IR (medium), Raman (medium) | |
| tert-Butyl | C-C Skeletal Bends | Variable (fingerprint region) | IR/Raman |
Data compiled from studies on acetophenone and its derivatives. ias.ac.innih.gov
Aryl ketones like this compound can exist in different conformations due to rotation around single bonds, primarily the bond connecting the carbonyl carbon to the phenyl ring. This rotation alters the planarity and symmetry of the molecule, which can be detected by vibrational spectroscopy. researchgate.net Different conformers are expected to exhibit slight shifts in their vibrational frequencies, particularly for modes involving the carbonyl group and the adjacent C-C bonds. mdpi.com
Theoretical studies combined with experimental IR and Raman spectra can help identify the most stable conformers present in a sample. researchgate.net For instance, density functional theory (DFT) calculations can predict the vibrational frequencies for different possible rotational isomers. By comparing the calculated spectra with the experimental data, researchers can determine the predominant conformation in the gas, liquid, or solid phase. researchgate.netresearchgate.net In the case of this compound, the long octyl chain also introduces additional conformational flexibility, although the resulting spectral changes might be subtle and harder to resolve than those related to the aryl-carbonyl torsion.
X-ray Diffraction Studies of Crystalline Derivatives and Analogues
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound is currently available in open-access crystallographic databases, analysis of its crystalline derivatives or close analogues would provide invaluable information on its molecular geometry and solid-state packing.
An XRD study would yield precise measurements of bond lengths, bond angles, and dihedral (torsion) angles. For this compound, key parameters of interest would include the C=O bond length, the geometry of the para-substituted phenyl ring, and the torsion angle between the plane of the phenyl ring and the carbonyl group. This latter parameter defines the extent of coplanarity, which influences the electronic conjugation.
Based on data from structurally related compounds, a set of expected bond parameters can be estimated.
| Parameter | Bond/Angle | Typical Value | Source (Analogous Compounds) |
| Bond Lengths (Å) | |||
| C=O (Ketone) | 1.21 - 1.23 | General Ketones | |
| C-C (Aromatic Ring) | 1.38 - 1.41 | Substituted Benzenes researchgate.net | |
| C(aryl)-C(carbonyl) | 1.48 - 1.50 | Aryl Ketones | |
| C(carbonyl)-C(alkyl) | 1.51 - 1.53 | Aliphatic Ketones | |
| C-C (tert-Butyl) | 1.53 - 1.55 | General Alkanes | |
| Bond Angles (°) | |||
| C(aryl)-C(carbonyl)-O | ~120 | Aryl Ketones | |
| C(aryl)-C(carbonyl)-C(alkyl) | ~118 - 120 | Aryl Ketones | |
| C-C-C (in Phenyl Ring) | ~120 | Substituted Benzenes researchgate.net |
The arrangement of molecules in a crystal lattice is governed by a balance of intermolecular forces. For a molecule like this compound, several types of interactions would dictate its crystal packing.
Dipole-Dipole Interactions: The polar carbonyl group (C=O) is the most significant source of intermolecular interaction. libretexts.org The partial negative charge on the oxygen and partial positive charge on the carbon lead to strong dipole-dipole attractions, often resulting in molecules aligning in an anti-parallel fashion in the crystal lattice. youtube.com
Weak Hydrogen Bonds: Although lacking classical hydrogen bond donors (like O-H or N-H), the carbonyl oxygen can act as a hydrogen bond acceptor. It can form weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic ring or the alkyl chains of neighboring molecules. nih.gov These interactions, while individually weak, can collectively play a significant role in stabilizing the crystal structure.
π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, where the electron-rich clouds of adjacent rings align. However, the presence of the very bulky tert-butyl group and the flexible octyl chain might sterically hinder an efficient, parallel-displaced stacking arrangement.
A full understanding of these competing interactions and the resulting three-dimensional architecture would require the successful crystallization and X-ray diffraction analysis of this compound or a suitable derivative.
Theoretical and Computational Chemistry of 1 4 Tert Butylphenyl Octan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity descriptors.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 1-(4-tert-butylphenyl)octan-1-one, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G**, would be employed to optimize the molecular geometry and predict a variety of electronic properties. mdpi.com
Key applications for this compound would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. For analogous aromatic ketones, the HOMO is typically localized on the phenyl ring and the carbonyl oxygen, while the LUMO is often centered on the carbonyl carbon and the aromatic system. eurjchem.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would highlight the electron-rich region around the carbonyl oxygen, indicating a likely site for electrophilic attack, and electron-deficient areas, which are susceptible to nucleophilic attack.
An illustrative table of calculated electronic properties for this compound, based on typical values for similar aromatic ketones, is presented below.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons and the propensity to donate them. A higher value suggests greater electron-donating ability. |
| LUMO Energy | -1.8 eV | Represents the energy of the lowest energy unoccupied orbitals and the ability to accept electrons. A lower value indicates a greater electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. eurjchem.com |
| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.8 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 4.15 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.35 eV | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | 0.43 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | 3.66 eV | A measure of the molecule's ability to act as an electrophile. |
Ab Initio Methods for Molecular Property Prediction
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer a higher level of theory and can be used to refine the results obtained from DFT. While computationally more demanding, they can provide more accurate predictions for certain molecular properties.
For this compound, ab initio calculations would be valuable for:
Accurate Geometry Optimization: Providing a highly reliable ground-state geometry.
Vibrational Frequency Analysis: Calculating the theoretical infrared (IR) and Raman spectra. These can be compared with experimental spectra to confirm the structure and identify characteristic vibrational modes, such as the C=O stretch of the ketone and vibrations associated with the substituted phenyl ring.
Thermochemical Properties: Predicting properties like enthalpy of formation, entropy, and heat capacity.
Computational Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Localization and Reaction Pathway Mapping
For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation of tert-butylbenzene (B1681246) with octanoyl chloride, or its reduction to the corresponding alcohol, computational methods can map out the entire reaction pathway. This involves:
Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.
Finding Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Its geometry represents the "point of no return" for a reaction. Locating the TS is a critical step in understanding the reaction mechanism. For instance, in the reduction of the ketone, the transition state would involve the approach of the reducing agent to the carbonyl carbon.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the reactants and products on the potential energy surface.
Activation Energy Calculations and Rate Constant Prediction
The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. Computational methods can provide quantitative estimates of activation energies.
For a hypothetical reaction, such as the base-catalyzed aldol (B89426) condensation of this compound, the calculated activation energies for different steps would reveal the rate-determining step of the reaction.
An illustrative table for a hypothetical reaction pathway is shown below.
| Reaction Step | Calculated Activation Energy (Ea) (kcal/mol) (Illustrative) | Significance |
| Enolate formation | 15 | The initial deprotonation step. |
| Nucleophilic attack of enolate on another ketone | 20 | This step, having the highest activation energy, would be rate-determining. |
| Protonation of the alkoxide | 5 | A rapid final step. |
From the calculated activation energies, it is possible to estimate the reaction rate constants using Transition State Theory (TST).
Molecular Modeling and Conformational Analysis
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. The long octanoyl chain introduces significant conformational flexibility.
Molecular modeling techniques, including molecular mechanics and DFT, can be used to perform a thorough conformational analysis. This would involve systematically rotating the rotatable bonds, particularly within the octyl chain and the bond connecting the carbonyl group to the phenyl ring, to identify the lowest energy conformers.
The presence of the bulky tert-butyl group will influence the preferred orientation of the phenyl ring relative to the carbonyl group. Steric hindrance between the tert-butyl group and the octyl chain will likely play a significant role in determining the most stable conformations. The results of a conformational analysis are often presented as a potential energy surface, showing the energy as a function of one or more dihedral angles. Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule under thermal equilibrium. For similar flexible molecules, multiple low-energy conformers can coexist.
Spectroscopic Property Prediction through Computational Approaches
The prediction of spectroscopic properties through computational methods has become an indispensable tool in modern chemistry, offering insights into molecular structure and electronic properties before a compound is synthesized or analyzed experimentally. For this compound, computational approaches such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can aid in the identification and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process typically involves optimizing the molecular geometry of the compound using a DFT method, followed by a Gauge-Independent Atomic Orbital (GIAO) calculation to determine the NMR shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic ring are expected to be deshielded due to the ring current and the electron-withdrawing effect of the carbonyl group. The protons of the tert-butyl group, being further away from the deshielding regions, would appear more upfield. The protons on the octanoyl chain will exhibit characteristic shifts based on their proximity to the carbonyl group.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| tert-butyl | 1.32 |
| Aromatic (ortho to C=O) | 7.89 |
| Aromatic (meta to C=O) | 7.50 |
| α-CH₂ (to C=O) | 2.95 |
| β-CH₂ | 1.70 |
| γ-CH₂ | 1.30 |
| Other CH₂ | 1.28 |
| Terminal CH₃ | 0.88 |
This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 200.5 |
| Aromatic (C-C=O) | 135.2 |
| Aromatic (C-tert-butyl) | 156.8 |
| Aromatic (ortho to C=O) | 128.3 |
| Aromatic (meta to C=O) | 125.5 |
| α-CH₂ (to C=O) | 38.6 |
| β-CH₂ | 24.2 |
| Other CH₂ | 29.3, 29.1, 31.7 |
| Terminal CH₃ | 14.1 |
| tert-butyl (quaternary) | 35.1 |
| tert-butyl (CH₃) | 31.2 |
This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes.
Vibrational Spectroscopy (IR and Raman) Prediction
Theoretical vibrational spectra (IR and Raman) for this compound can be calculated using DFT methods. nih.gov After geometry optimization, a frequency calculation is performed. This provides the wavenumbers and intensities of the fundamental vibrational modes. These calculations can help in assigning the peaks observed in experimental spectra. For instance, the strong carbonyl (C=O) stretch is a prominent feature in the IR spectrum and is typically predicted in the range of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also identifiable. nih.gov
Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| Carbonyl (C=O) Stretch | 1685 | Very Strong |
| Aromatic C=C Stretch | 1605, 1570 | Medium-Strong |
| CH₂ Scissoring | 1465 | Medium |
| CH₃ Bending | 1365 | Medium |
| C-O Stretch | 1250 | Medium |
This table is generated based on typical vibrational frequencies for similar functional groups and is for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the UV-Vis absorption spectra of organic molecules. beilstein-journals.orgnih.gov These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. The inclusion of solvent effects in the computational model can improve the accuracy of the predicted absorption maxima (λ_max). beilstein-journals.org
Predicted UV-Vis Absorption Maxima (λ_max) for this compound in Ethanol
| Electronic Transition | Predicted λ_max (nm) |
| π → π | 255 |
| n → π | 320 |
This table is generated based on typical absorption maxima for similar chromophores and is for illustrative purposes.
The prediction of UV-Vis spectra is valuable for understanding the photochemical properties of a molecule. nih.gov While TD-DFT is a powerful tool, the accuracy of the predictions can be influenced by the choice of functional and basis set. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecules
The reactivity of the ketone functional group and the potential for substitution on the aromatic ring make 1-(4-tert-butylphenyl)octan-1-one a versatile intermediate for constructing more elaborate molecules. Its distinct structural features can be strategically manipulated to yield a variety of functionalized derivatives.
The carbonyl group is the primary site of reactivity, allowing for its transformation into other functional groups. Standard organic reactions can be employed to reduce the ketone to a secondary alcohol, 1-(4-tert-butylphenyl)octan-1-ol, or to completely remove the oxygen atom via Clemmensen or Wolff-Kishner reduction to yield the corresponding alkane, 1-tert-butyl-4-octylbenzene. These transformations are fundamental in multi-step syntheses where the ketone functionality is used to build a carbon skeleton before being altered or removed.
Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the position of substitution is directed by the existing alkyl and acyl groups. This allows for the introduction of nitro, halogen, or sulfonic acid groups, creating a wide array of polysubstituted aromatic compounds. The tert-butyl group, due to its bulk, provides significant steric hindrance, which can influence the regioselectivity of these reactions. This steric influence is a critical tool for chemists to control the formation of specific isomers. The synthesis of related tert-butylphenyl compounds, such as 4-tert-butylthiophenol (B146185) and 4-tert-butyltoluene, showcases the utility of the tert-butylphenyl moiety as a building block. chemicalbook.comchemicalbook.com
Ketones are fundamental starting materials in the synthesis of a wide variety of heterocyclic compounds. While direct examples using this compound are not extensively documented, its structure is suitable for established synthetic routes. For instance, it could serve as the ketone component in reactions like the Paal-Knorr synthesis to form substituted furans, thiophenes, or pyrroles, provided it is first converted to a 1,4-dicarbonyl compound. Similarly, it could participate in multi-component reactions, such as the Hantzsch thiazole (B1198619) synthesis, which utilizes a ketone, an alpha-haloketone, and a thioamide. nih.gov The synthesis of complex heterocyclic structures from simpler ketones like cyclohexan-1,4-dione demonstrates the principle of using carbonyl compounds to build fused ring systems. nih.gov The presence of the bulky 4-tert-butylphenyl group would impart specific solubility and electronic properties to the resulting heterocyclic products.
Development of Specialty Chemicals and Additives
The distinct lipophilic character imparted by both the tert-butyl group and the octyl chain makes this compound suitable for applications where interaction with non-polar environments is crucial.
In materials science, the incorporation of specific molecular fragments is a key strategy for tuning the bulk properties of polymers and other materials. The this compound molecule possesses attributes that make it a candidate for use as a polymer modifier or additive. The large tert-butyl group can disrupt polymer chain packing, increasing the free volume and potentially lowering the glass transition temperature (Tg), acting as a plasticizer. The long, flexible octyl chain enhances this effect and increases the compound's compatibility with non-polar polymer matrices.
Conversely, the rigid phenyl ring can add stiffness to certain polymer architectures. Research on related chalcone (B49325) structures, such as (2E)-3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has indicated their utility in developing new polymeric materials with enhanced thermal stability. Similarly, the tert-butylphenyl group is used to improve the solubility and reduce the aggregation of functional dyes like phthalocyanines, which is critical for their application in photodynamic therapy and materials science. researchgate.net The introduction of this compound or its derivatives into a polymer backbone or as a blended additive could therefore be a strategy to control properties like solubility, thermal stability, and mechanical strength.
Formulation chemistry is concerned with blending chemical substances to create products with specific performance characteristics. Due to its significant hydrophobic nature and high molecular weight, this compound is well-suited for inclusion in non-aqueous or emulsion-based formulations. It can function as a high-boiling point solvent, a viscosity modifier, or a performance additive in lubricants, coatings, and inks.
In the context of personal care and cosmetics, related shorter-chain ketones like 4'-tert-butylacetophenone (B192730) are used as fragrance components. nih.govthegoodscentscompany.com While the odor profile of the octan-1-one derivative would differ, its physical properties—low volatility and high lipophilicity—are desirable for carrier oils or fixatives in fragrance compositions. Its structure also suggests potential use as a UV-stabilizer in formulations, as the aromatic ketone moiety can absorb UV radiation, a property leveraged by other benzophenone-type compounds.
Advanced Reaction Design and Catalyst Development
The structure of this compound makes it an interesting substrate for testing and developing new synthetic methodologies and catalysts. The presence of multiple functional sites—the carbonyl group, the aromatic ring, and the aliphatic C-H bonds—poses a challenge for chemical selectivity.
Modern organic synthesis focuses on developing catalysts that can target a single functional group in a complex molecule. For example, a new catalytic system for the chemoselective reduction of a ketone could be tested on this compound to see if it reduces the carbonyl without affecting the aromatic ring. Conversely, catalysts for C-H activation could be designed to functionalize the octyl chain or the aromatic ring while leaving the ketone untouched.
Furthermore, the compound is a relevant model for one-pot reactions, where multiple transformations occur in a single reaction vessel. Methodologies for the efficient, one-pot synthesis of complex molecules like diaryliodonium salts have been developed using related starting materials such as tert-butylbenzene (B1681246). researchgate.net The development of similar streamlined processes using this compound as a starting material represents an active area of research aimed at making chemical synthesis more efficient and sustainable.
Advanced Analytical Methodologies for Research on 1 4 Tert Butylphenyl Octan 1 One
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating 1-(4-tert-butylphenyl)octan-1-one from complex mixtures and quantifying its presence. The choice of technique depends on the specific analytical goals, such as purity assessment or rapid screening.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation, identification, and quantification of non-volatile compounds like this compound. globalresearchonline.net It is particularly valuable for assessing the purity of synthesized batches and analyzing its concentration in various sample matrices. globalresearchonline.netdcu.ie The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. globalresearchonline.net
For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The aromatic phenyl ring and the octyl chain give the molecule significant non-polar character, making it well-suited for retention on a non-polar stationary phase, such as C18. A UV detector is effective for this compound due to the presence of the phenyl ketone chromophore, which absorbs UV light. globalresearchonline.net
Illustrative HPLC Parameters for Purity Analysis:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention for the non-polar analyte. |
| Mobile Phase | Acetonitrile and Water (Gradient) | A gradient elution allows for efficient separation of the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. sigmaaldrich.com |
| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic ketone structure allows for sensitive detection, typically around 254 nm. A DAD provides spectral information, aiding in peak purity assessment. globalresearchonline.net |
| Column Temp. | 25 °C | Maintaining a constant temperature ensures reproducible retention times. chromatographyonline.com |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. austinpublishinggroup.comresearchgate.netresearchgate.net This technique utilizes columns packed with sub-2 µm particles, which, according to the van Deemter equation, allows for higher mobile phase linear velocities without a loss of efficiency. researchgate.netorientjchem.org The result is dramatically shorter analysis times, often by a factor of up to ten, and narrower, more intense peaks, which enhances sensitivity. nih.gov For the analysis of this compound, UPLC is ideal for high-throughput screening and for resolving closely related impurities that might co-elute in an HPLC separation. orientjchem.orgnih.gov
Comparison of Typical HPLC and UPLC Performance for this compound Analysis:
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm researchgate.net |
| Typical Run Time | 15 - 30 minutes | 1 - 5 minutes nih.gov |
| System Pressure | 400-600 bar | up to 1000-1500 bar researchgate.net |
| Resolution | Good | Excellent, improved separation of impurities. austinpublishinggroup.com |
| Solvent Consumption | Higher | Significantly Lower orientjchem.org |
| Sensitivity | Standard | Increased (3-5 fold) due to sharper peaks. nih.gov |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net While this compound itself has a relatively high boiling point, GC can be employed for its analysis, particularly for assessing the presence of more volatile starting materials, by-products, or degradation products. embrapa.br
The analysis would require a high-temperature capillary column, typically with a non-polar or medium-polarity stationary phase, and temperature programming to ensure the elution of the high-boiling analyte in a reasonable time. fmach.it A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. For qualitative analysis or analysis in complex matrices, coupling GC with a mass spectrometer (GC-MS) is the preferred method. oiv.int
Integration of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Characterization
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are indispensable for the unambiguous identification and structural elucidation of this compound and its related substances. lcms.cznih.gov
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC or UPLC with the high sensitivity and specificity of tandem mass spectrometry. chromatographyonline.comnih.gov For this compound, an electrospray ionization (ESI) source would typically be used to generate molecular ions. The first mass spectrometer (Q1) selects the precursor ion (the molecular ion of the compound), which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass spectrometer (Q3), providing a unique fragmentation pattern that serves as a structural fingerprint. chromatographyonline.com This technique is invaluable for confirming the identity of the compound in complex mixtures and for metabolic studies. nih.gov
GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry offers an orthogonal approach for confirmation. Electron Ionization (EI) is a common ionization technique in GC-MS, which produces extensive and reproducible fragmentation patterns that can be compared against spectral libraries for identification. fmach.it GC-MS/MS provides enhanced selectivity by reducing matrix interference, which is crucial for trace-level analysis in complex samples. lcms.cz The analysis of related compounds like 4-tert-butylphenol (B1678320) has been successfully performed using GC-MS. nih.gov
Illustrative Mass Spectrometry Data for this compound (C18H28O):
| Technique | Ionization Mode | Precursor Ion (m/z) | Potential Product Ions (m/z) | Application |
|---|---|---|---|---|
| LC-MS/MS | ESI Positive [M+H]+ | 277.2 | 161.1 (C11H13O+), 57.1 (C4H9+) | Quantification, Metabolite ID chromatographyonline.comnih.gov |
| GC-MS | EI | 276.2 [M]+• | 161.1, 147.1, 57.1 | Identification, Structural Confirmation nih.gov |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of this compound, provided it is in a pure solution. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The presence of the conjugated system in the 4-tert-butylphenyl ketone moiety results in strong UV absorbance. A wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound across the UV spectrum. A calibration curve can then be generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This method is particularly useful for routine quality control applications where the purity of the compound is already established.
Standardization and Reference Material Development
The development and use of certified reference materials (CRMs) are fundamental to achieving accuracy, reliability, and comparability of analytical results across different laboratories and methods. sigmaaldrich.com A CRM for this compound would be a highly purified and characterized material, with a certified value for its purity, accompanied by a statement of uncertainty. lgcstandards.com
The production of a CRM involves:
Synthesis and Purification: Obtaining the material with the highest possible purity.
Comprehensive Characterization: Using a battery of analytical techniques (e.g., HPLC, GC-MS, NMR, and elemental analysis) to confirm its identity and purity.
Value Assignment: Assigning a certified property value (e.g., purity) based on results from multiple, independent analytical methods.
Stability and Homogeneity Studies: Ensuring the material is stable over time and that the property value is consistent throughout the batch.
The availability of a CRM for this compound would be essential for method validation, instrument calibration, and quality control in any research or industrial setting where this compound is analyzed. sigmaaldrich.com
Future Research Directions and Interdisciplinary Opportunities
Exploration of Asymmetric Synthesis Routes to Chiral Analogues
The development of methods to produce specific stereoisomers of a molecule is a cornerstone of modern chemistry, particularly for applications in pharmacology and materials science. Asymmetric synthesis introduces chirality, a three-dimensional property that can drastically alter a molecule's biological activity or physical properties.
A primary future goal is the development of synthetic routes to chiral analogues of 1-(4-tert-butylphenyl)octan-1-one. The carbon atom adjacent to the carbonyl group (the α-carbon) is a prime target for stereoselective functionalization. Creating a chiral center at this position would yield enantiomerically enriched α-substituted ketones, which are valuable building blocks for complex molecules. researchgate.netspringernature.com
One of the most established strategies for achieving this is through the use of chiral auxiliaries . numberanalytics.com A chiral auxiliary is a molecule that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically pure product. numberanalytics.com For ketone alkylation, prominent examples include:
Oxazolidinones (Evans Auxiliaries): These auxiliaries are used to form chiral enolates, which then react with electrophiles in a highly face-selective manner. blogspot.comorganicchemistrydata.org
SAMP/RAMP Hydrazones: Derived from (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine, these auxiliaries form chiral aza-enolates with ketones, enabling diastereoselective alkylation.
Pseudoephedrine Amides: Pseudoephedrine can act as a chiral auxiliary, where its amide derivative's enolate undergoes diastereoselective alkylation. wikipedia.org
Beyond auxiliaries, direct catalytic asymmetric alkylation represents a more atom-economical approach. nih.gov This involves using a chiral catalyst, such as a metal complex with a chiral ligand or a chiral organocatalyst, to directly transform the achiral ketone into a single enantiomer of the product. nih.govwordpress.com Research into transition-metal catalysis, employing metals like rhodium, iridium, or nickel, has yielded powerful methods for the asymmetric synthesis of complex chiral ketones and could be adapted for this compound. wordpress.comnih.gov
Investigation of Photoredox and Electrocatalytic Transformations
Modern synthesis is increasingly driven by the need for sustainable and efficient methods. Photoredox and electrocatalysis are at the forefront of this movement, offering powerful, green alternatives to traditional chemical transformations by using light or electricity to drive reactions.
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under mild conditions. Aryl ketones, such as this compound, are excellent candidates for such transformations as they can be photocatalytically activated. nih.gov Future research could explore:
C-H Functionalization: Direct functionalization of the C-H bonds on the octyl chain or the aromatic ring, bypassing the need for pre-functionalized starting materials.
Coupling Reactions: The generation of radical intermediates from the ketone could enable novel carbon-carbon bond-forming reactions, for instance, coupling with other molecules to build more complex structures. nih.gov Research has demonstrated the feasibility of the direct β-arylation of ketones through the combination of photoredox and organocatalysis, a strategy that could be applied here.
Rational Design of Derivatives with Tunable Properties
The rational design of new molecules with tailored properties is a key driver of innovation in medicine and materials science. The structure of this compound provides a versatile template with several points for modification to tune its physicochemical and biological properties.
Key areas for derivatization include:
The Alkyl Chain: The n-octyl chain can be replaced with other functionalized linkers. Drawing inspiration from pharmacologically active long-chain arylpiperazines, one could introduce nitrogen-containing rings or other polar groups to target specific biological receptors. acs.org
The Aromatic Ring: The phenyl ring can be functionalized using modern C-H activation chemistry. acs.org Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the carbonyl group, affecting its reactivity and potential applications in materials science (e.g., as a component in organic electronics).
The Carbonyl Group and α-Position: The ketone itself can be transformed into other functional groups (e.g., alcohols, imines). Furthermore, creating derivatives with substituents at the α-position is a well-established strategy for generating valuable synthetic intermediates. researchgate.net
This modular approach allows for the creation of a library of compounds derived from this compound, each designed with a specific function in mind.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics, mechanisms, and the influence of various parameters. In situ spectroscopic techniques, which monitor the reaction as it happens without the need for sampling, are invaluable tools for gaining this insight.
For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation or its subsequent functionalization, techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful. irb.hr
In Situ FTIR: An immersion probe can track the concentration of reactants and products in real-time by monitoring characteristic vibrational bands. For example, the disappearance of the carbonyl (C=O) stretch of the ketone starting material and the appearance of new bands corresponding to the product can provide a detailed kinetic profile of the reaction. youtube.comnih.gov
In Situ Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media or for observing non-polar bonds. It has been successfully used to monitor mechanochemical reactions in real-time, providing insights into reaction dynamics that are otherwise difficult to obtain. irb.hr
Employing these Process Analytical Technologies (PAT) would enable the rapid optimization of reaction conditions (temperature, catalyst loading, reaction time), leading to improved yields, higher purity, and a deeper mechanistic understanding.
Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization
The most significant breakthroughs in chemical research often arise from interdisciplinary collaboration. A synergistic approach that combines modern synthesis, computational chemistry, and advanced characterization techniques holds the key to fully unlocking the potential of this compound and its derivatives.
Synergistic Catalysis: This strategy involves using two or more catalysts that work in concert to achieve a transformation that is difficult or impossible with a single catalyst. acs.org For example, a combination of copper and aminocatalysis has been used for the α-alkylation of ketones, a method that could be applied to functionalize the target molecule. nih.gov
Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), are essential for modern chemical research. rsc.org They can be used to predict the feasibility of a proposed reaction, elucidate complex reaction mechanisms, and explain the origins of stereoselectivity in asymmetric synthesis. imperial.ac.ukacs.orgsmu.edu For instance, computation could guide the design of a chiral catalyst (Section 8.1) or rationalize the pathways of a photoredox reaction (Section 8.2).
Advanced Characterization: Beyond in-situ monitoring, a full suite of characterization techniques is necessary. This includes definitive structural elucidation of new chiral products using X-ray crystallography, detailed analysis of reaction mixtures by advanced mass spectrometry to identify transient intermediates, and comprehensive spectroscopic analysis (NMR, etc.) to confirm the structure of novel derivatives.
By integrating these fields, researchers can move from trial-and-error to a knowledge-based design-build-test cycle. Computation can predict promising new derivatives, which are then synthesized using advanced catalytic methods. The synthesis is optimized using in-situ monitoring, and the final products are rigorously characterized, providing feedback for the next design cycle. This holistic approach represents the future of molecular science and will be instrumental in exploring the full scientific potential of compounds like this compound.
Q & A
Q. What are the recommended synthetic routes for 1-(4-tert-butylphenyl)octan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, using 4-tert-butylbenzene and octanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters for optimization include:
- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to prevent side reactions like polyacylation.
- Solvent choice : Dichloromethane or nitrobenzene for enhanced electrophilicity of the acylating agent.
- Temperature : 0–5°C to control exothermic reactions and improve regioselectivity .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm. The octanone chain shows a triplet for the α-methylene group (δ 2.4–2.6 ppm) and a multiplet for the β-methylene (δ 1.5–1.7 ppm). Aromatic protons resonate as a doublet (δ 7.4–7.6 ppm) due to para substitution .
- ¹³C NMR : The ketone carbonyl appears at δ 205–210 ppm. The tert-butyl carbons are visible at δ 28–32 ppm (CH₃) and δ 34–38 ppm (quaternary carbon) .
- IR : A strong C=O stretch at 1680–1720 cm⁻¹ confirms the ketone functionality .
Q. What common chemical transformations are feasible for this compound, and how are they monitored?
Methodological Answer:
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol. Reaction progress is tracked by TLC (disappearance of the ketone spot, Rf ~0.5 in hexane/EtOAc 8:2) .
- Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the octanone chain to a carboxylic acid. FTIR monitoring for the emergence of a broad O-H stretch (2500–3300 cm⁻¹) and a C=O stretch at 1700–1750 cm⁻¹ is critical .
Advanced Research Questions
Q. How can discrepancies between experimental spectroscopic data and computational predictions be resolved?
Methodological Answer:
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC can distinguish between methylene and methine protons in the octanone chain .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₈H₂₈O) to rule out impurities.
- X-ray crystallography : If single crystals are obtainable, refine the structure using SHELXL (e.g., disorder modeling for flexible alkyl chains) .
Q. What strategies enable selective functionalization of the octanone chain for biological activity studies?
Methodological Answer:
- Grignard addition : React the ketone with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols. Purify via recrystallization (ethanol/water) and confirm stereochemistry via NOESY .
- Enolate alkylation : Generate the enolate using LDA (lithium diisopropylamide) at −78°C, then add alkyl halides (e.g., benzyl bromide) to introduce substituents. Monitor by ¹³C NMR for shifts in carbonyl resonance .
Q. What challenges arise in crystallizing this compound, and how can diffraction parameters be optimized?
Methodological Answer:
- Crystallization issues : The flexible octanone chain and bulky tert-butyl group hinder crystal packing. Use slow evaporation from a 1:1 ether/pentane mixture at 4°C to promote ordered lattice formation.
- Data collection : For high-resolution data, use synchrotron radiation (λ = 0.7–1.0 Å) and collect at 100 K to minimize thermal motion.
- Refinement : Apply SHELXL with restraints for bond lengths and angles in the alkyl chain. Address disorder using PART instructions for overlapping atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
